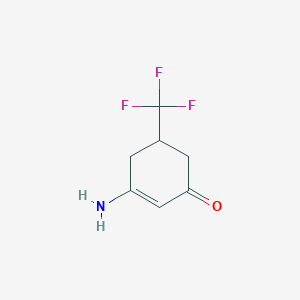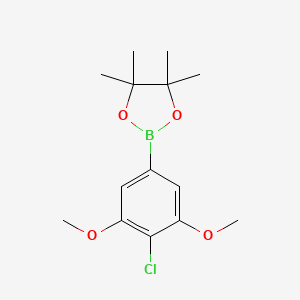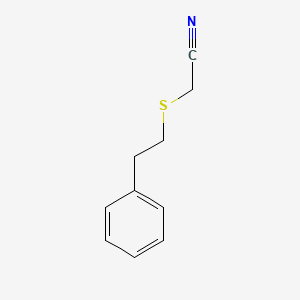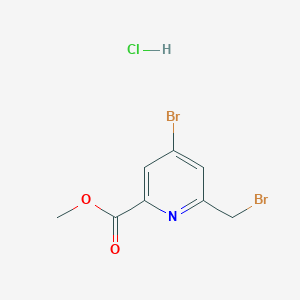
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride is a chemical compound that belongs to the class of picolinates It is characterized by the presence of bromine atoms at the 4 and 6 positions of the picolinate ring, along with a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride typically involves a multi-step process. One common method starts with the bromination of methyl picolinate to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Applications De Recherche Scientifique
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Material Science: It is employed in the preparation of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(bromomethyl)picolinate: Similar structure but with bromine at the 6 position only.
Methyl 4-bromo-6-(tert-butyl)picolinate: Contains a tert-butyl group instead of a bromomethyl group.
Uniqueness
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride is unique due to the presence of two bromine atoms at specific positions, which allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C8H8Br2ClNO2 |
|---|---|
Poids moléculaire |
345.41 g/mol |
Nom IUPAC |
methyl 4-bromo-6-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H7Br2NO2.ClH/c1-13-8(12)7-3-5(10)2-6(4-9)11-7;/h2-3H,4H2,1H3;1H |
Clé InChI |
PQPMEHVIVNUONK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)CBr)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


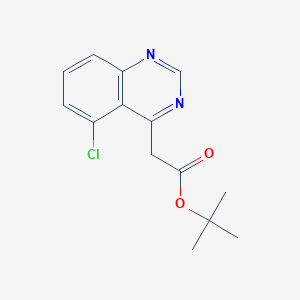
![[(2S,3R,4S,6S)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13728381.png)
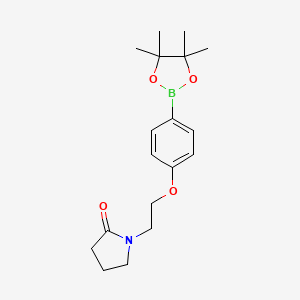
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
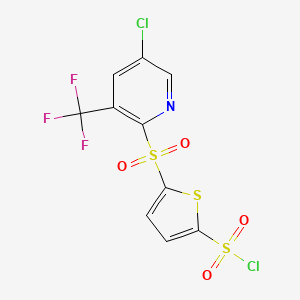
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
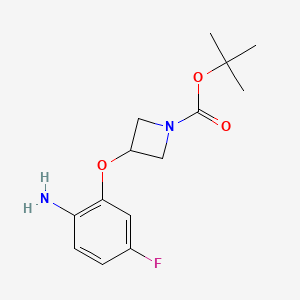
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)


